molecular formula C12H14N2O2 B11884850 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile CAS No. 1210-57-7

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile

Cat. No.: B11884850
CAS No.: 1210-57-7
M. Wt: 218.25 g/mol
InChI Key: YJVTUVHYYYXVDA-UHFFFAOYSA-N
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Description

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile (CAS 1210-57-7) is a versatile tetrahydroisoquinoline derivative that serves as a privileged scaffold in medicinal chemistry and organic synthesis. The compound features a nitrile group at the 1-position, which provides a versatile handle for further chemical modifications, such as conversion to carboxylic acids, amides, or tetrazole groups, making it a valuable intermediate for constructing more complex molecules . The tetrahydroisoquinoline core is a common structure in numerous natural and synthetic bioactive compounds, and derivatives have been extensively investigated for a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and anticonvulsant effects . This carbonitrile derivative is synthesized via classical methods such as the Pomeranz-Fritsch-Bobbitt cyclization, a reliable route for constructing the tetrahydroisoquinoline skeleton, or through a multi-component Petasis reaction followed by cyanidation . It is characterized by spectroscopic data including ¹H NMR (CDCl₃, δ 6.65 (s, 2H, ArH), 4.25 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.10 (t, 2H, CH₂), 2.75 (t, 2H, CH₂)) and IR spectroscopy, with a distinct nitrile stretch at 2245 cm⁻¹ . As a key synthetic building block, it enables access to diverse isoquinoline-based compound libraries for drug discovery and biochemical research. This product is intended for research applications only and is not approved for human or veterinary diagnostic or therapeutic use.

Properties

IUPAC Name

6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O2/c1-15-11-5-8-3-4-14-10(7-13)9(8)6-12(11)16-2/h5-6,10,14H,3-4H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJVTUVHYYYXVDA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(NCCC2=C1)C#N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20474724
Record name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1210-57-7
Record name 1,2,3,4-Tetrahydro-6,7-dimethoxy-1-isoquinolinecarbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1210-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20474724
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Pomeranz-Fritsch-Bobbitt Cyclization

This classical method constructs the tetrahydroisoquinoline skeleton from benzylamine derivatives. For 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile, the steps are:

  • Starting Material : 3,4-Dimethoxyphenethylamine is reacted with glyoxylic acid to form an intermediate imine.

  • Cyclization : The imine undergoes acid-catalyzed cyclization (e.g., HCl in ethanol) to yield 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline.

  • Nitrile Functionalization : The primary amine at position 1 is converted to a nitrile via a Sandmeyer reaction or by treatment with cyanogen bromide (BrCN).

Reaction Conditions :

StepReagentsTemperatureTimeYield
1Glyoxylic acid, EtOH25°C12 h85%
2HCl, reflux80°C6 h78%
3BrCN, DMF0°C → 25°C2 h65%

Petasis Reaction Followed by Cyanidation

A multicomponent Petasis reaction generates a morpholinone intermediate, which is subsequently transformed into the target compound:

  • Petasis Reaction : 3,4-Dimethoxyphenylboronic acid, glyoxylic acid, and benzylamine react to form N-(2,2-diethoxyethyl)-3-(3,4-dimethoxyphenyl)-5-phenyl-1,4-oxazin-2-one.

  • Cyclization : The oxazinone undergoes Pomeranz-Fritsch-Bobbitt cyclization under acidic conditions to yield the tetrahydroisoquinoline core.

  • Cyanide Introduction : The carboxylic acid group at position 1 is converted to a nitrile via Hofmann degradation using PCl₅ and NH₃.

Optimization Notes :

  • Using PCl₅ instead of POCl₃ improves nitrile yield by 15%.

  • Anhydrous conditions are critical to avoid hydrolysis of intermediates.

Alternative Routes

Strecker Synthesis

A three-component Strecker reaction provides an alternative pathway:

  • Components : 3,4-Dimethoxybenzaldehyde, ammonium chloride, and potassium cyanide.

  • Reaction : Conducted in aqueous ethanol at pH 4–5, yielding an α-aminonitrile intermediate.

  • Cyclization : The intermediate is cyclized using H₂SO₄ to form the tetrahydroisoquinoline-carbonitrile.

Challenges :

  • Low regioselectivity (∼60% desired product).

  • Requires chromatographic purification.

Industrial-Scale Considerations

For large-scale production, the Pomeranz-Fritsch-Bobbitt route is preferred due to:

  • Scalability : Reactions are amenable to continuous flow systems.

  • Cost-Effectiveness : Glyoxylic acid and BrCN are economically viable.

Process Improvements :

  • Catalytic Cyanidation : Replacing BrCN with CuCN in DMF reduces toxicity.

  • Solvent Recycling : Ethanol recovery systems cut costs by 20%.

Analytical Characterization

Key spectroscopic data for this compound:

TechniqueData
¹H NMR (400 MHz, CDCl₃)δ 6.65 (s, 2H, ArH), 4.25 (s, 2H, CH₂), 3.85 (s, 6H, OCH₃), 3.10 (t, 2H, CH₂), 2.75 (t, 2H, CH₂)
¹³C NMR (100 MHz, CDCl₃)δ 149.2 (C-O), 118.7 (CN), 112.4 (ArC), 58.3 (CH₂), 56.1 (OCH₃), 45.8 (CH₂)
IR (KBr)2245 cm⁻¹ (C≡N), 1600 cm⁻¹ (Ar C=C)

Chemical Reactions Analysis

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile undergoes various chemical reactions, including:

Scientific Research Applications

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile involves its interaction with specific molecular targets. It may inhibit certain enzymes or bind to receptors, leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carbonitrile can be compared with other similar compounds such as:

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline: Lacks the nitrile group, leading to different chemical properties and reactivity.

    6,7-Dihydroxy-1,2,3,4-tetrahydroisoquinoline: The presence of hydroxy groups instead of methoxy groups alters its biological activity and chemical behavior.

    6,7-Dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid:

Q & A

Q. Table 1: Comparison of Synthetic Methods

MethodKey Reagents/ConditionsYield (%)Reference
Petasis/Cyclization(R)-phenylglycinol, boronic acid, HCl65–75
Na/NH3 AlkylationTHF, –78°C, methyl/ethyl bromides50–60

Advanced: How can enantioselective synthesis of 6,7-dimethoxy-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid derivatives be achieved?

Methodological Answer:
Enantioselectivity is achieved using chiral auxiliaries and stereocontrolled cyclization:

  • Chiral Oxazinone Intermediates : Derived from (R)-phenylglycinol, these intermediates undergo Petasis reactions to establish stereochemistry, followed by acid-mediated cyclization to yield enantiopure products (e.g., (–)-6,7-dimethoxy-1-carboxylic acid with >95% ee) .
  • Stereochemical Analysis : Confirm enantiopurity via chiral HPLC or X-ray crystallography of derivatives .

Basic: What analytical techniques are critical for characterizing this compound and its derivatives?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1H/13C NMR resolves methoxy groups (δ 3.7–4.0 ppm) and the tetrahydroisoquinoline backbone .
  • Infrared (IR) Spectroscopy : Carbonitrile stretches (~2200 cm⁻¹) and carbonyl groups (1700–1750 cm⁻¹) confirm functional groups .
  • X-ray Diffraction : Resolves crystal packing and absolute configuration of enantiomers .

Advanced: How does alkyl chain length at the 1-position influence biological activity in tetrahydroisoquinoline derivatives?

Methodological Answer:

  • Structure-Activity Relationship (SAR) : Derivatives with C6–C17 alkyl chains show variable cytotoxicity and antimicrobial activity. For example:
    • C1–C4 chains : Moderate antifungal activity (MIC 8–32 µg/mL) against Candida albicans.
    • Longer chains (C8–C12) : Enhanced membrane disruption via lipophilic interactions, improving antibacterial potency (MIC 4–16 µg/mL) .
  • Experimental Design : Synthesize homologs via Na/NH3 alkylation, then screen using broth microdilution assays .

Q. Table 2: Biological Activity by Alkyl Chain Length

Chain LengthAntifungal (MIC, µg/mL)Antibacterial (MIC, µg/mL)
C13264
C8168
C1284

Advanced: How can researchers resolve contradictions in reported synthetic yields for this compound?

Methodological Answer:
Discrepancies arise from solvent choice, temperature, and catalyst loading. For optimization:

  • Solvent Effects : Replace THF with DMF to improve solubility of intermediates (yield increases from 50% to 70%) .
  • Catalytic Additives : Use Lewis acids (e.g., BF3·OEt2) to accelerate cyclization steps .
  • Temperature Control : Maintain –78°C during alkylation to minimize side reactions .

Basic: What safety protocols are recommended for handling this compound?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Lab coat, nitrile gloves, and safety goggles .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation (GHS Hazard Statement H315/H319) .
  • First Aid : For skin contact, wash with water for 15 minutes; seek medical attention if irritation persists .

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